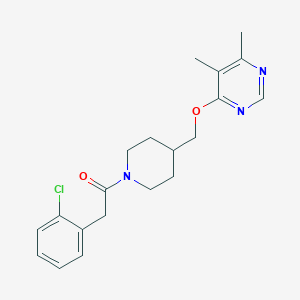

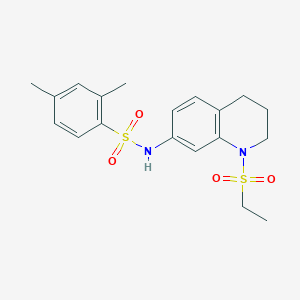

![molecular formula C24H24ClN5O4 B2900865 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1207043-27-3](/img/structure/B2900865.png)

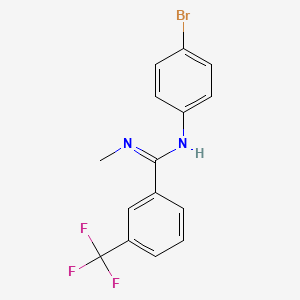

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O4 and its molecular weight is 481.94. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of the compound suggest that it may also possess antiviral properties, which could be explored in further pharmacological studies.

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . The compound’s potential for these activities could be an area of interest for developing new anti-inflammatory and pain-relief medications.

Anti-HIV Activity

Indole derivatives have also been investigated for their anti-HIV properties. Certain compounds have demonstrated significant selectivity and inhibitory concentration values, indicating their potential in anti-HIV therapy . The compound’s structure suggests it could be a candidate for further exploration in this field.

Antioxidant Properties

The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of this compound could lead to its application in preventing or treating conditions caused by oxidative damage.

Antimicrobial and Antitubercular Effects

Indole derivatives have shown antimicrobial and antitubercular activities, making them valuable in the fight against bacterial infections and tuberculosis . The compound could be synthesized and screened for these activities, contributing to the development of new antimicrobial agents.

Antidiabetic and Antimalarial Applications

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects . Investigating these applications for the compound could open up new avenues for treating diabetes and malaria, which are significant global health concerns.

Anticholinesterase Activity

Indole derivatives have been found to possess anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound’s potential in this area could be explored to develop new therapeutic agents for such conditions.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The compound , with its indole core, might have applications in regulating plant growth, which could be beneficial in agricultural research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is suggested that the most probable molecular mechanism of action for similar compounds relies on interaction with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the piperazine motif, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that indole derivatives have diverse biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O4/c1-33-19-11-17-18(12-20(19)34-2)27-23-22(17)26-14-30(24(23)32)13-21(31)29-8-6-28(7-9-29)16-5-3-4-15(25)10-16/h3-5,10-12,14,27H,6-9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCWAPTXLMGBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2900782.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)